![molecular formula C31H28Cl2N2O6S B10836196 3-[[4-[4-(3,5-Dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)pyrrolidin-1-yl]sulfonylbenzoyl]amino]propanoic acid](/img/structure/B10836196.png)
3-[[4-[4-(3,5-Dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)pyrrolidin-1-yl]sulfonylbenzoyl]amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[4-[4-(3,5-Dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)pyrrolidin-1-yl]sulfonylbenzoyl]amino]propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methoxynaphthalenyl group, and a pyrrolidinyl group, all connected through a sulfonylbenzoyl linkage to a propanoic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[4-(3,5-Dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)pyrrolidin-1-yl]sulfonylbenzoyl]amino]propanoic acid typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyrrolidinyl Intermediate: This step involves the reaction of 3,5-dichlorophenylamine with 6-methoxynaphthalene-2-carbaldehyde in the presence of a suitable catalyst to form the pyrrolidinyl intermediate.
Sulfonylation: The pyrrolidinyl intermediate is then reacted with sulfonyl chloride to introduce the sulfonylbenzoyl group.
Coupling with Propanoic Acid: Finally, the sulfonylated intermediate is coupled with propanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-[[4-[4-(3,5-Dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)pyrrolidin-1-yl]sulfonylbenzoyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or cancer.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-[[4-[4-(3,5-Dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)pyrrolidin-1-yl]sulfonylbenzoyl]amino]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
相似化合物的比较
Similar Compounds
- 3-[[4-[4-(3,5-Dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)pyrrolidin-1-yl]sulfonylbenzoyl]amino]butanoic acid
- 3-[[4-[4-(3,5-Dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)pyrrolidin-1-yl]sulfonylbenzoyl]amino]pentanoic acid
Uniqueness
The uniqueness of 3-[[4-[4-(3,5-Dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)pyrrolidin-1-yl]sulfonylbenzoyl]amino]propanoic acid lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and biological activities, making it a valuable compound for targeted research and applications.
属性
分子式 |
C31H28Cl2N2O6S |
|---|---|
分子量 |
627.5 g/mol |
IUPAC 名称 |
3-[[4-[4-(3,5-dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)pyrrolidin-1-yl]sulfonylbenzoyl]amino]propanoic acid |
InChI |
InChI=1S/C31H28Cl2N2O6S/c1-41-27-7-4-20-12-22(3-2-21(20)15-27)29-16-24(23-13-25(32)17-26(33)14-23)18-35(29)42(39,40)28-8-5-19(6-9-28)31(38)34-11-10-30(36)37/h2-9,12-15,17,24,29H,10-11,16,18H2,1H3,(H,34,38)(H,36,37) |
InChI 键 |
DOKNZWNPLZNQJB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CC(CN3S(=O)(=O)C4=CC=C(C=C4)C(=O)NCCC(=O)O)C5=CC(=CC(=C5)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrrolo[2,3-d]pyrimidine derivative 22](/img/structure/B10836114.png)
![Pyrrolo[2,3-d]pyrimidine derivative 30](/img/structure/B10836121.png)
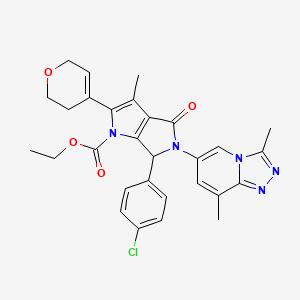
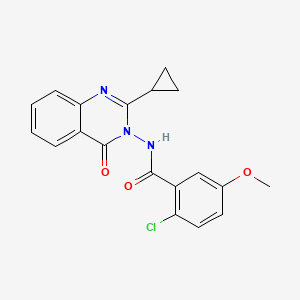
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[5-[4-(2-methoxyethoxy)phenyl]-2-methylpyrazol-3-yl]urea](/img/structure/B10836152.png)
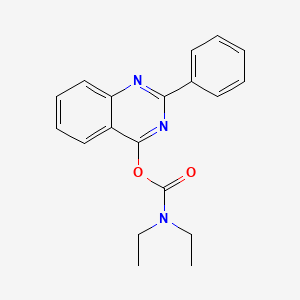
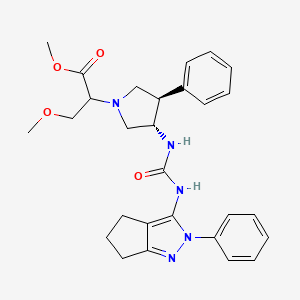
![Pyrrolo[2,3-d]pyrimidine derivative 21](/img/structure/B10836170.png)
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-(4-fluorophenyl)-4-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]urea](/img/structure/B10836173.png)
![Pyrrolo[2,3-d]pyrimidine derivative 28](/img/structure/B10836177.png)
![N-[2-(3-aminopiperidin-1-yl)-3-[(2-cyanophenyl)methyl]-4-oxopyrrolo[2,1-f][1,2,4]triazin-6-yl]-4-methylbenzenesulfonamide](/img/structure/B10836179.png)
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-(5-imidazo[1,2-a]pyridin-5-yl-2-methylpyrazol-3-yl)urea](/img/structure/B10836180.png)
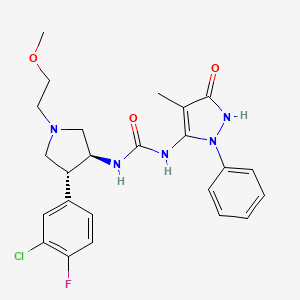
![1-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-[(3S,4R)-4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]urea](/img/structure/B10836197.png)
